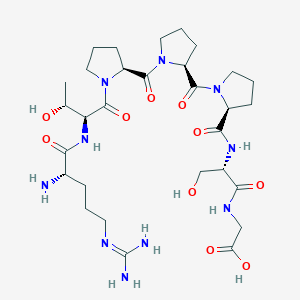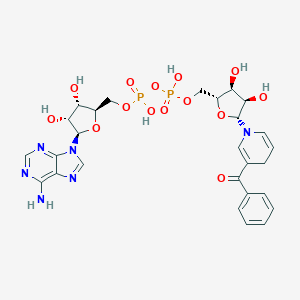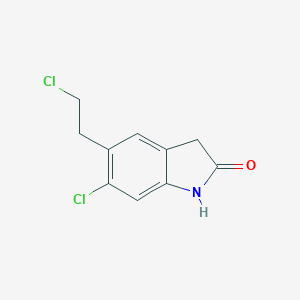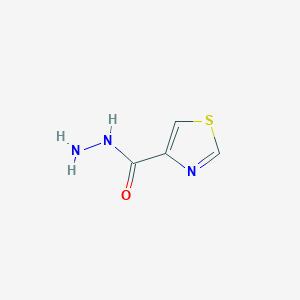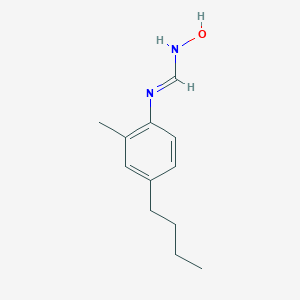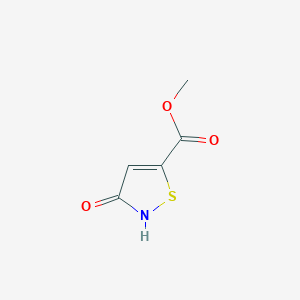
3-((2-(Diethylamino)propoxy)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Diethylamino)propoxy)methyl)pyridine, commonly known as DEPMPO, is a chemical compound that has been extensively studied for its applications in scientific research. It is a stable free radical spin trap that is widely used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
DEPMPO works by trapping free radicals and forming stable adducts that can be detected and analyzed. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The formation of the DEPMPO adduct allows researchers to study the properties and behavior of free radicals in biological systems.
Effets Biochimiques Et Physiologiques
DEPMPO has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. DEPMPO has been used to study the effects of various drugs and compounds on oxidative stress and inflammation in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DEPMPO is its stability, which allows for accurate and reliable detection of free radicals in biological systems. DEPMPO is also relatively easy to use and can be applied to a wide range of experimental systems. However, one limitation of DEPMPO is its relatively low reactivity with some free radicals, which can limit its usefulness in certain experimental contexts.
Orientations Futures
DEPMPO has many potential future directions in scientific research. One area of interest is the development of new spin traps with improved properties and reactivity. Another area of interest is the application of DEPMPO in the study of oxidative stress and inflammation in various diseases. Additionally, DEPMPO could be used in the development of new drugs and therapies that target free radicals and oxidative stress.
Méthodes De Synthèse
DEPMPO can be synthesized by reacting 2-(diethylamino)propyl chloride with 3-hydroxymethylpyridine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The purity of the final product is crucial for its effectiveness as a spin trap.
Applications De Recherche Scientifique
DEPMPO is widely used in scientific research as a spin trap for detecting and studying free radicals in biological systems. It has been used to study the role of free radicals in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. DEPMPO is also used to study the mechanisms of action of drugs and other compounds that interact with free radicals.
Propriétés
Numéro CAS |
102206-56-4 |
|---|---|
Nom du produit |
3-((2-(Diethylamino)propoxy)methyl)pyridine |
Formule moléculaire |
C13H22N2O |
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)12(3)10-16-11-13-7-6-8-14-9-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Clé InChI |
GWDKDLWJHRZEJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)COCC1=CN=CC=C1 |
SMILES canonique |
CCN(CC)C(C)COCC1=CN=CC=C1 |
Synonymes |
N,N-diethyl-1-(pyridin-3-ylmethoxy)propan-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



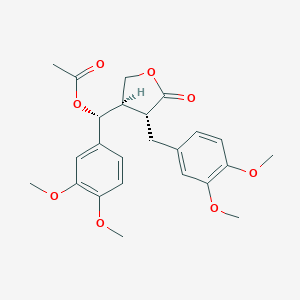
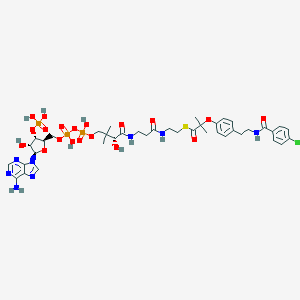
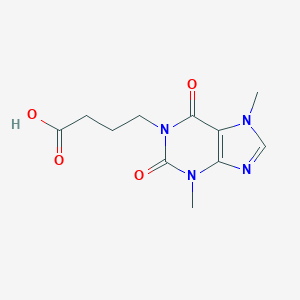
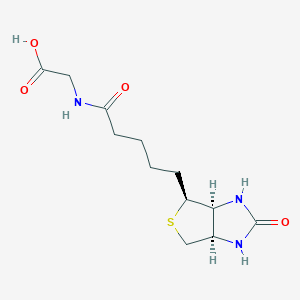
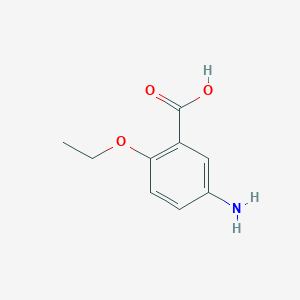
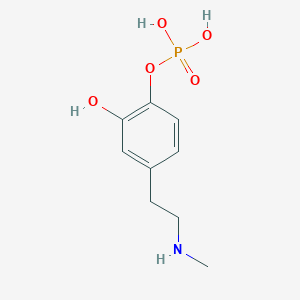
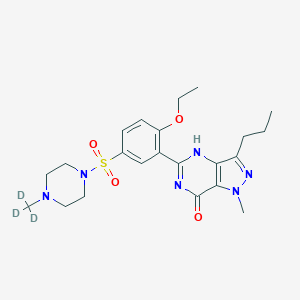
![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)
